molecular formula C2H6S<br>(CH3)2S<br>CH3SCH3<br>C2H6S B042239 Dimethyl sulfide CAS No. 75-18-3

Dimethyl sulfide

Cat. No. B042239
CAS RN: 75-18-3
M. Wt: 62.14 g/mol
InChI Key: QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Description

Dimethyl sulfide is the major biogenic, volatile sulfur compound that is released from the ocean to the atmosphere . It plays a main role in the global sulfur cycle . It is found to be the most abundant volatile thioether , which can find applications as a flavor enhancing agent in food .


Synthesis Analysis

Dimethyl sulfide is produced by treating hydrogen sulfide with excess methanol over an aluminium oxide catalyst . In the presence of iron chloride, the sodium borohydride (NaBH4) reduction of DMSO proceeded smoothly and efficiently . The synthesis of dimethyl sulfide consists in the reaction of dimethyl disulfide with methanol in the presence of solid catalyst, aluminum γ-oxide .


Molecular Structure Analysis

The gas-phase molecular structure of dimethyl sulfide, (CH3)2S, has been investigated by means of electron diffraction .


Chemical Reactions Analysis

Dimethyl sulfide (DMS) is a flammable liquid that boils at 37 °C (99 °F) and has a characteristic disagreeable odor . It is a component of the smell produced from cooking of certain vegetables, notably maize, cabbage, beetroot, and seafoods . It is also an indication of bacterial contamination in malt production and brewing . It is a breakdown product of dimethylsulfoniopropionate (DMSP), and is also produced by the bacterial metabolism of methanethiol .


Physical And Chemical Properties Analysis

Dimethyl sulfide is a dipolar aprotic solvent, and has a relatively high boiling point .

Scientific Research Applications

  • Marine Ecosystems and Climate Regulation : DMS mediates a tritrophic mutualism between marine apex predators and primary producers, which is important for ocean health and global climate regulation (Savoca & Nevitt, 2014).

  • Chemical Catalysis : It serves as a sustainable catalyst for methylation with dimethyl carbonate, producing excellent yields of O-methylated phenols and other compounds without generating residual salts (Lui, Chan, & Lui, 2021).

  • Chemical Stability Enhancement : The dimethyl sulfide--cyclodextrin inclusion complex enhances its durability, water solubility, and stability, making it useful in various applications (Zhu, Jin, Xiao, & Zhu, 2022).

  • Marine Sulfur Cycling : A high-throughput method for measuring DMS in seawater aids in understanding marine sulfur cycling and determining metabolic rates (McCulloch, Herr, Dacey, & Tortell, 2020).

  • Health and Medicine : DMS metabolized from certain medications may cause breath malodor in patients, indicating its role in healthcare and pharmaceutical research (Murata, Fujiyama, Yamaga, & Miyazaki, 2003).

  • Global Sulfur Budget : DMS contributes significantly to the global sulfur cycle, with studies estimating its flux and role in atmospheric chemistry (Andreae & Raemdonck, 1983).

Future Directions

The third revision of the global surface seawater dimethyl sulfide climatology (DMS-Rev3) includes five significant changes from the last climatology, L11 (Lana et al., 2011), that was released about a decade ago . This update includes the inclusion of new observations that have become available over the last decade, creating a database of 873,539 observations leading to an ∼ 18-fold increase in raw data as compared to the last estimation .

properties

IUPAC Name

methylsulfanylmethane
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InChI

InChI=1S/C2H6S/c1-3-2/h1-2H3
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InChI Key

QMMFVYPAHWMCMS-UHFFFAOYSA-N
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Canonical SMILES

CSC
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Molecular Formula

C2H6S, Array, CH3SCH3
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DSSTOX Substance ID

DTXSID9026398
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Molecular Weight

62.14 g/mol
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Physical Description

Dimethyl sulfide appears as a clear colorless to straw colored liquid with a disagreeable odor. Flash point less than 0 °F. Less dense than water and slightly soluble in water. Vapors are heavier than air., Liquid, Colorless liquid with a very unpleasant odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with unpleasant odour of wild radish, cabbage, A clear colorless to straw colored liquid with a disagreeable odor.
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Boiling Point

99 °F at 760 mmHg (USCG, 1999), 37 °C, 37.3 °C, 37.30 °C. @ 760.00 mm Hg, 99 °F
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Flash Point

-36 °F (USCG, 1999), -48 °C (closed cup), -49 °C, -36 °F
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Solubility

Soluble in alcohol, ether; soluble in water at concentrations below 300 mM, Slightly soluble in water; soluble in ethanol, ethyl ether, In water, 2.2X10+4 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water: none, insoluble in water; soluble in ethyl alcohol and ethyl ether, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.85 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8483 g/cu cm at 20 °C, Relative density (water = 1): 0.85, 0.840-0.850, 0.85
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Vapor Density

2.14 (Air = 1), Relative vapor density (air = 1): 2.1
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Vapor Pressure

502.0 [mmHg], 502 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 53.2
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Mechanism of Action

A single ip injection of 275 mg of dimethyl sulfoxide (DMSO) to rats effectively uncouples oxidative phosphorylation in liver mitochondria during the period from 2 hr to 5 days postinjection. Higher doses of DMSO are inhibitory to mitochondrial respiration. DMSO has, however, no uncoupling action on oxidative phosphorylation in vitro. Dimethyl sulfide, a known metabolite of DMSO, brings about the uncoupling effect in vitro. The uncoupling of oxidative phosphorylation by normal mitochondria could also be achieved if these are preincubated with postmitochondrial liver supernatant derived from rat injected with DMSO, 2-24 hr prior to sacrifice. These results provide an explanation for the observed uncoupling effect exerted by DMSO in vivo.
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Impurities

Gas chromatographic analysis showed that dimethyl sulfide contained 710 ppm dimethyl disulfide, 355 ppm carbon disulfide, butyl ethyl sulfide, and 95 ppm allyl sulfide as impurities.
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Product Name

Dimethyl sulfide

Color/Form

Colorless, volatile liquid

CAS RN

75-18-3, 31533-72-9
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Record name Dimethyl sulfide
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Melting Point

-144 °F (USCG, 1999), -98.24 °C, -98.3 °C, -98 °C, -144 °F
Record name DIMETHYL SULFIDE
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Record name Dimethylsulfide
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Record name DIMETHYL SULFIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
10b
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Reaction Step Two
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[Compound]
Name
mercaptans
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Type
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Reaction Step Six
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Type
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Reaction Step Six
[Compound]
Name
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Reaction Step Six
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Name
8b
Quantity
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Reaction Step Six
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Type
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Reaction Step Six

Synthesis routes and methods II

Procedure details

To an ice bath cooled solution of (R)-(5-aminoindan-2-yl)-carbamic acid methyl ester (9.5 g, 46.1 mmol), ([α]D=−26.29° (c=9.87 mg/mL, DMSO); mp 144-145° C.) and pyridine (4.48 mL, 55.5 mmol) in 200 mL of methylene chloride is added 6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid chloride ( 80.5 mL of a 0.63 M solution in methylene chloride, 50.7 mmol). The reaction is stirred for 15 minutes at room temperature. The mixture is washed with 1N HCl, bicarbonate and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The product is purified by crystallization from ethyl acetate/hexanes (1:2) to give (R)-6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid (2-methoxycarbonylaminoindan-5-yl)-amide as a crystalline solid, mp 112-114° C. [α]D=−12.85°, c=11.36 mg/mL DMS.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
4.48 mL
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200 mL
Type
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Reaction Step One
Name
6-methyl-4′-trifluoromethylbiphenyl-2-carboxylic acid chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl sulfide
Reactant of Route 2
Dimethyl sulfide
Reactant of Route 3
Dimethyl sulfide
Reactant of Route 4
Dimethyl sulfide
Reactant of Route 5
Reactant of Route 5
Dimethyl sulfide
Reactant of Route 6
Reactant of Route 6
Dimethyl sulfide

Citations

For This Compound
80,300
Citations
I Barnes, J Hjorth, N Mihalopoulos - Chemical reviews, 2006 - ACS Publications
… , namely, dimethyl sulfide (DMS: CH 3 SCH 3 ), constitutes approximately 50% of the emissions. This review is restricted to reviewing the gas-phase chemistry of dimethyl sulfide and its …
Number of citations: 511 pubs.acs.org
R Bentley, TG Chasteen - Chemosphere, 2004 - Elsevier
Volatile organic sulfur compounds (VOSCs) play a major role in the global sulfur cycle. Two components, dimethyl sulfide (DMS) and methanethiol (MT) are formed in large amounts by …
Number of citations: 295 www.sciencedirect.com
A Tangerman - Journal of Chromatography B, 2009 - Elsevier
This review deals with the measurement of the volatile sulfur compounds hydrogen sulfide, methanethiol and dimethyl sulfide in various biological matrices of rats and humans (blood, …
Number of citations: 254 www.sciencedirect.com
MO Andreae, RJ Ferek, F Bermond… - Journal of …, 1985 - Wiley Online Library
… A comparison between the observations of dimethyl sulfide and our current understanding of the chemical and physical processes affecting its concentration was synthesized in a one…
Number of citations: 343 agupubs.onlinelibrary.wiley.com
F Yin, D Grosjean, JH Seinfeld - Journal of Atmospheric Chemistry, 1990 - Springer
Detailed theoretical (Part I, this article) and experimental (Part II) investigations are presented for the mechanism of the atmospheric photooxidation of dimethyl sulfide (CH 3 SCH 3 ) …
Number of citations: 415 link.springer.com
SF Watts - Atmospheric Environment, 2000 - Elsevier
… (CS 2 ), and dimethyl sulfide (DMS). For OCS, H 2 S and CS 2 , balanced mass budgets are proposed. An inventory of sources has been assembled for dimethyl sulfide (DMS). For OCS…
Number of citations: 505 www.sciencedirect.com
BF Taylor, RP Kiene - 1989 - ACS Publications
The biogenesis of dimethyl sulfide (DMS) provides a principal input of volatile sulfur to the atmosphere. This contribution has significant effects on the sulfur cycle and on global …
Number of citations: 107 pubs.acs.org
MD Keller, WK Bellows, RRL Guillard - 1989 - ACS Publications
Significant dimethyl sulfide (DMS) production is confined to a few classes of marine phytoplankton, mainly the Dinophyceae (dinoflagellates) and the Prymnesiophyceae (which …
Number of citations: 901 pubs.acs.org
MO Andreae, H Raemdonck - Science, 1983 - science.org
Dimethyl sulfide (DMS) has been identified as the major volatile sulfur compound in 628 samples of surface seawater representing most of the major oceanic ecozones. In at least three …
Number of citations: 668 www.science.org
CW Bamforth - Journal of the American Society of Brewing …, 2014 - Taylor & Francis
Dimethyl sulfide (DMS) is a substantial contributor to the aroma of many lager-style beers. Opinion varies on its desirability. It can be derived in beer from two sources: the thermal …
Number of citations: 36 www.tandfonline.com

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